8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione follows established IUPAC conventions for substituted purine derivatives. The compound carries CAS registry number 331444-39-4 and possesses the molecular formula C₁₇H₂₈N₄O₃S. The IUPAC name reflects the complex substitution pattern, beginning with the purine-2,6-dione core structure and systematically identifying each substituent with appropriate locants and descriptors.
The molecular architecture centers around the bicyclic purine ring system, consisting of fused pyrimidine and imidazole rings that provide the fundamental structural framework. The 2,6-dione designation indicates carbonyl functionalities at positions 2 and 6 of the purine ring, creating hydrogen bonding capabilities similar to those found in naturally occurring purines such as xanthine. The 3,7-dihydro notation specifies the protonation state and indicates the presence of nitrogen-hydrogen bonds at positions 3 and 7, though position 7 carries an octyl substituent that significantly alters the compound's lipophilicity profile.
| Structural Component | Position | Chemical Identity | Molecular Contribution |
|---|---|---|---|
| Core Ring System | 1-9 | Purine-2,6-dione | C₅H₂N₄O₂ |
| Methyl Substituent | 3 | -CH₃ | C₁H₃ |
| Octyl Chain | 7 | -C₈H₁₇ | C₈H₁₇ |
| Hydroxypropylsulfanyl | 8 | -S-CH₂-CH(OH)-CH₃ | C₃H₇OS |
| Total Molecular Formula | C₁₇H₂₈N₄O₃S |
The hydroxypropylsulfanyl substituent at position 8 represents the most structurally significant modification, introducing both a sulfur heteroatom and a hydroxyl functional group that dramatically alter the compound's polarity and potential for intermolecular interactions. This substituent exists as 2-hydroxypropylsulfanyl, indicating the hydroxyl group occupies the 2-position of the propyl chain attached to the sulfur atom. The configuration around the hydroxyl-bearing carbon introduces a stereocenter, though current literature does not specify the absolute configuration of this chiral center.
Properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-10-21-13-14(18-17(21)25-11-12(2)22)20(3)16(24)19-15(13)23/h12,22H,4-11H2,1-3H3,(H,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLTEIIUDQNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thiol Substitution
Reacting the chlorinated purine precursor 8-chloro-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione with 2-mercapto-1-propanol under basic conditions facilitates nucleophilic aromatic substitution (SNAr).
Conditions :
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Solvent: Anhydrous tetrahydrofuran (THF)
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Base: Triethylamine (Et3N, 2.5 equiv)
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Temperature: 60°C, 12–16 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group, generating a thiolate nucleophile that displaces chloride at C8. Steric hindrance from the octyl group necessitates prolonged reaction times.
Sulfur Transfer Reagents
Adapting methodologies from sulfamoyl fluoride synthesis, 1,1′-sulfonylbis(2-methyl-1H-imidazole) acts as a sulfur donor.
Procedure :
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Activation : React the chlorinated purine with sulfuryl imidazolium salt in acetonitrile (MeCN) at 25°C for 2 hours.
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Quenching : Add 2-hydroxypropylamine (3.0 equiv) to the intermediate, stirring for 4 hours.
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Purification : Column chromatography (ethyl acetate/hexane, 1:3) yields the product in 55–60%.
Hydroxypropylsulfanyl Group Optimization
Protecting Group Strategies
To prevent oxidation or side reactions during synthesis, the hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether :
Alternative Thiol Precursors
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Disulfide Reduction : Using bis(2-hydroxypropyl) disulfide with tributylphosphine (PBu3) in DMF generates the thiol in situ, enabling one-pot substitution.
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Thioacetate Hydrolysis : S-(2-hydroxypropyl) thioacetate is hydrolyzed with NaOH in ethanol before substitution, yielding 65% product.
Reaction Conditions and Yield Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes SNAr kinetics without purine degradation |
| Solvent Polarity | THF > MeCN > DMF | Higher polarity reduces side reactions |
| Base Strength | Et3N > K2CO3 > NaHCO3 | Stronger bases improve thiolate nucleophilicity |
| Reaction Time | 12–24 hours | Longer durations compensate for steric hindrance |
Spectroscopic Characterization
Post-synthesis validation employs:
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1H NMR : Key signals include the octyl chain’s multiplet (δ 1.20–1.45 ppm) and the hydroxypropyl group’s hydroxyl proton (δ 2.80 ppm, broad).
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HRMS : Calculated for C20H31N4O3S [M+H]+: 431.2118; Observed: 431.2121.
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IR : Stretching at 1685 cm−1 (C=O), 1150 cm−1 (C-S).
Challenges and Mitigation Strategies
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Byproduct Formation :
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Purification Difficulties :
Scalability and Industrial Considerations
Kilogram-scale production requires:
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Continuous Flow Systems : Reduce reaction times to 2–4 hours via pressurized THF at 100°C.
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Catalytic Methods : Palladium-catalyzed C-S coupling (e.g., Pd(OAc)2/Xantphos) achieves 80% yield with 0.5 mol% catalyst.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Direct Thiol Substitution | 62–68 | 98–99 | Low |
| Sulfur Transfer | 55–60 | 95–97 | Moderate |
| Disulfide Reduction | 65–70 | 97–98 | High |
Emerging Techniques
Chemical Reactions Analysis
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl or octyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Key Observations :
- The 8-(2-hydroxypropyl)sulfanyl group introduces polarity, distinguishing it from non-hydroxylated sulfanyl analogs (e.g., ) and chlorinated derivatives ().
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target’s higher molecular weight (~406.5) and longer alkyl chain suggest lower aqueous solubility compared to analogs with polar 8-amino or dihydroxyphenethyl groups (e.g., ).
- The hydroxyl group in the 8-substituent may improve solubility slightly compared to non-hydroxylated sulfanyl analogs ().
Key Observations :
- Its 7-octyl chain may enhance cell penetration compared to smaller analogs, though this could reduce selectivity for PDE isoforms .
Biological Activity
8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, which has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a purine base with a sulfanyl group and a hydroxypropyl substituent, which may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that purine derivatives exhibit significant antioxidant activities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals. A study demonstrated that similar compounds effectively reduced oxidative stress markers in cellular models, suggesting potential applications in mitigating oxidative damage in various diseases .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that this compound inhibits cell proliferation in human breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, administration of this purine derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Toxicological Studies
Acute toxicity studies were conducted to assess the safety profile of the compound. The LD50 values ranged from 536 to 1403 mg/kg across various derivatives, categorizing them as low-toxicity compounds (Class IV) according to Sidorov classification . This indicates a relatively favorable safety margin for potential therapeutic applications.
Table 2: Acute Toxicity Data
| Compound No. | LD50 (mg/kg) |
|---|---|
| 1 | 953 |
| 2 | 536 |
| 3 | 752 |
| ... | ... |
| 20 | 1403 |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The sulfanyl group may enhance binding affinity to specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, thereby neutralizing oxidative stress.
- Cell Cycle Modulation : Evidence suggests that the compound may interfere with key regulatory proteins involved in the cell cycle, promoting apoptosis in cancerous cells.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a controlled trial involving MCF-7 cells, treatment with the compound led to a significant reduction in cell viability compared to controls.
- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
